molecular formula C14H16BrN5 B2817977 4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-cyclopropylpyrimidine CAS No. 2415518-19-1

4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-cyclopropylpyrimidine

Cat. No. B2817977
CAS RN: 2415518-19-1
M. Wt: 334.221
InChI Key: MMIMBXQSXWBWFF-UHFFFAOYSA-N
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Description

The compound “4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-cyclopropylpyrimidine” is a complex organic molecule. It contains several functional groups and rings, including a bromopyrazole, an azetidine ring, and a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromopyrazole, azetidine, and pyrimidine rings would each contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which could act as a leaving group in certain reactions . The nitrogen atoms in the pyrazole and pyrimidine rings could also potentially act as nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would all influence its properties .

Safety and Hazards

As with any chemical compound, handling “4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-cyclopropylpyrimidine” would require appropriate safety precautions. The presence of a bromine atom suggests that it could potentially be hazardous .

properties

IUPAC Name

4-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-cyclopropylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN5/c15-12-5-17-20(9-12)8-10-6-19(7-10)13-3-4-16-14(18-13)11-1-2-11/h3-5,9-11H,1-2,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIMBXQSXWBWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)N3CC(C3)CN4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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